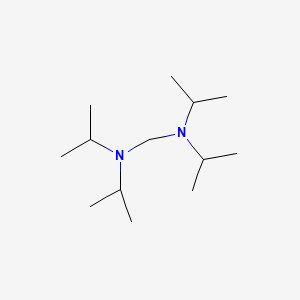
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, an acetylamino group, and two methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(acetylamino)-2,6-dimethylbenzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 2,6-dimethylbenzoic acid, is first alkylated to introduce the ethyl ester group.
Acetylation: The intermediate product is then acetylated to introduce the acetylamino group.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a local anesthetic due to its structural similarity to other anesthetic compounds.
Materials Science: The compound is explored for its use in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(acetylamino)-2,6-dimethylbenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-aminobenzoate (Benzocaine): A well-known local anesthetic with a similar structure but lacks the acetylamino group.
Procaine: Another local anesthetic with a similar mechanism of action but different substituents on the benzene ring.
Tetracaine: A more potent local anesthetic with additional alkyl groups.
Uniqueness
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate is unique due to the presence of both acetylamino and ethyl ester groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.
Propiedades
Número CAS |
5414-93-7 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
ethyl 4-acetamido-2,6-dimethylbenzoate |
InChI |
InChI=1S/C13H17NO3/c1-5-17-13(16)12-8(2)6-11(7-9(12)3)14-10(4)15/h6-7H,5H2,1-4H3,(H,14,15) |
Clave InChI |
JAMYNVNGMNMGRV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1C)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)










![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)


